An In-depth Technical Guide to 2-Fluoro-6-methoxyaniline Hydrochloride: A Key Building Block for Pharmaceutical and Agrochemical Innovation
An In-depth Technical Guide to 2-Fluoro-6-methoxyaniline Hydrochloride: A Key Building Block for Pharmaceutical and Agrochemical Innovation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Fluoro-6-methoxyaniline hydrochloride is a crucial chemical intermediate, distinguished by the strategic placement of fluoro and methoxy groups on an aniline scaffold. This unique substitution pattern imparts desirable properties that are highly sought after in the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors. The hydrochloride salt form often provides enhanced stability and improved handling characteristics compared to the free base, making it a valuable reagent in multi-step synthetic pathways. This guide provides a comprehensive overview of the molecular and physical properties of 2-Fluoro-6-methoxyaniline hydrochloride, detailed synthetic protocols, key applications, and essential safety information, serving as a vital resource for researchers and developers in the chemical sciences.
Molecular Profile and Physicochemical Properties
2-Fluoro-6-methoxyaniline hydrochloride is the salt of the aromatic amine 2-fluoro-6-methoxyaniline. The presence of a fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, while the methoxy group can influence solubility and electronic properties.
Key Chemical Identifiers and Properties
| Property | Value | Source |
| Chemical Name | 2-Fluoro-6-methoxyaniline hydrochloride | N/A |
| Molecular Formula | C₇H₉ClFNO | [1] |
| Molecular Weight | 177.60 g/mol | [1] |
| CAS Number | 1049790-78-4 | [1] |
| Appearance | Typically a solid | Inferred from salt form |
| Storage | Inert atmosphere, room temperature | [1] |
For the corresponding free base, 2-Fluoro-6-methoxyaniline (CAS: 446-61-7):
| Property | Value | Source |
| Molecular Formula | C₇H₈FNO | [2] |
| Molecular Weight | 141.14 g/mol | [2][3] |
| Appearance | Clear, peach or khaki-colored liquid | [3] |
| Boiling Point | ~208 °C | [3] |
| Density | ~1.176 g/cm³ | [3] |
Synthesis and Purification
The synthesis of 2-Fluoro-6-methoxyaniline hydrochloride is typically achieved in a two-stage process: the synthesis of the free aniline base followed by its conversion to the hydrochloride salt.
Part I: Synthesis of 2-Fluoro-6-methoxyaniline (Free Base)
A common and efficient method for the synthesis of 2-Fluoro-6-methoxyaniline is the catalytic reduction of the corresponding nitro precursor, 3-fluoro-2-nitroanisole.[3]
Reaction Scheme:
A representative synthesis workflow.
Experimental Protocol:
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Reaction Setup: To a Parr reactor, add 10% Palladium on carbon (Pd/C) catalyst and ethanol.
-
Addition of Starting Material: Add 1-fluoro-3-methoxy-2-nitrobenzene to the reactor.
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Hydrogenation: Evacuate the reactor and then introduce hydrogen gas to a pressure of 50 psi.
-
Reaction: Shake the reaction mixture for 5 hours under the hydrogen atmosphere.
-
Work-up: Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 2-fluoro-6-methoxyaniline as a colorless oil.
Characterization of 2-Fluoro-6-methoxyaniline:
-
¹H NMR (400 MHz, CDCl₃): δ 3.75 (br s, 2H, NH₂), 3.86 (s, 3H, OCH₃), 6.58-6.71 (m, 3H, Ar-H).
-
LC-MS: [M+H]⁺ = 142.
Part II: Synthesis of 2-Fluoro-6-methoxyaniline Hydrochloride
The hydrochloride salt is prepared by treating the free base with hydrochloric acid.
Reaction Scheme:
Conversion of the free base to the hydrochloride salt.
General Experimental Protocol:
-
Dissolution: Dissolve the purified 2-Fluoro-6-methoxyaniline in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of hydrogen chloride (e.g., as a solution in diethyl ether or as a gas) to the stirred solution of the aniline.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by filtration.
-
Purification: Wash the solid with the anhydrous solvent used for the reaction to remove any unreacted starting material and excess HCl.
-
Drying: Dry the purified 2-Fluoro-6-methoxyaniline hydrochloride under vacuum.
Applications in Drug Discovery and Agrochemicals
2-Fluoro-6-methoxyaniline is a versatile building block in the synthesis of a variety of biologically active molecules.
Pharmaceutical Applications:
The unique substitution pattern of this aniline makes it a valuable precursor for the synthesis of active pharmaceutical ingredients (APIs). The fluorine atom can be strategically incorporated to:
-
Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.[4]
-
Improve Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.[4]
-
Modulate Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.[4]
Agrochemical Applications:
In the agrochemical industry, 2-Fluoro-6-methoxyaniline is used in the development of novel:
-
Herbicides
-
Insecticides
-
Fungicides
The incorporation of fluorine can lead to increased biological activity and improved environmental profiles of these agricultural products.[4]
Safety and Handling
2-Fluoro-6-methoxyaniline hydrochloride and its free base are hazardous chemicals and should be handled with appropriate safety precautions.
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P271: Use only outdoors or in a well-ventilated area.[1]
-
P280: Wear protective gloves/ eye protection/ face protection.[1]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[1]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves and clothing.
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator when ventilation is inadequate.
Storage:
-
Keep in a dark place, under an inert atmosphere, at room temperature.[1]
Conclusion
2-Fluoro-6-methoxyaniline hydrochloride is a valuable and versatile chemical intermediate with significant applications in the development of new pharmaceuticals and agrochemicals. Its synthesis is well-established, and its unique structural features offer chemists a powerful tool for molecular design. Proper handling and storage are essential to ensure safety in the laboratory and manufacturing settings. This guide provides a foundational understanding of this important compound, empowering researchers to leverage its properties in their synthetic endeavors.
References
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Understanding the Properties and Synthesis of 2-Fluoro-6-methoxyaniline. (URL: [Link])
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The Role of 2-Fluoro-6-methoxyaniline in Modern Chemical Synthesis. (URL: [Link])
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2-Fluoro-6-methoxyaniline | C7H8FNO | CID 459253 - PubChem. National Center for Biotechnology Information. (URL: [Link])
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Benzenamine, 2-fluoro-4-methoxy- - Organic Syntheses Procedure. (URL: [Link])
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New Journal of Chemistry Supporting Information. (URL: [Link])
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Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (URL: [Link])
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2-Fluoroaniline | C6H6FN | CID 9584 - PubChem. National Center for Biotechnology Information. (URL: [Link])
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Chemical Properties of p-Fluoroaniline (CAS 371-40-4) - Cheméo. (URL: [Link])
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2-Fluoro-6-methoxyaniline | C7H8FNO | CID 459253 - PubChem. National Center for Biotechnology Information. (URL: [Link])
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178671-97-1 4-Fluoro-2-methoxyaniline, HCl 4-氟-2-甲氧基苯胺盐酸盐 - Win-Win Chemical. (URL: [Link])
